(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
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Overview
Description
SJM-3 is a synthetic compound known for its role as a positive allosteric modulator of gamma-aminobutyric acid type A receptors. This compound is highly pure and biologically active, making it a valuable tool in scientific research. It binds to the high-affinity benzodiazepine binding site located at the alpha-plus-gamma subunit interface of gamma-aminobutyric acid type A receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SJM-3 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of SJM-3 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization and chromatography are employed to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
SJM-3 undergoes various chemical reactions, including:
Oxidation: SJM-3 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on SJM-3.
Substitution: SJM-3 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
SJM-3 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the modulation of gamma-aminobutyric acid type A receptors.
Biology: Helps in understanding the role of gamma-aminobutyric acid type A receptors in various biological processes.
Medicine: Potential therapeutic applications in the treatment of neurological disorders.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
SJM-3 exerts its effects by binding to the high-affinity benzodiazepine binding site located at the alpha-plus-gamma subunit interface of gamma-aminobutyric acid type A receptors. This binding enhances the receptor’s response to gamma-aminobutyric acid, leading to increased inhibitory neurotransmission. The molecular targets and pathways involved include the modulation of ion channel activity and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another positive allosteric modulator of gamma-aminobutyric acid type A receptors.
Flunitrazepam: Binds to the same site as SJM-3 but has different pharmacological properties.
Ro15-1788: An antagonist at the high-affinity benzodiazepine binding site.
Uniqueness of SJM-3
SJM-3 is unique due to its specific binding affinity and modulation of gamma-aminobutyric acid type A receptors. Unlike other compounds, SJM-3 has been shown to act as an antagonist at the alpha-plus-gamma site of the receptor, providing distinct pharmacological effects .
Properties
Molecular Formula |
C18H15FN4OS |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C18H15FN4OS/c1-11-2-3-12-8-13(19)4-5-16(12)23(11)18(24)15-10-25-17(22-15)14-9-20-6-7-21-14/h4-11H,2-3H2,1H3 |
InChI Key |
MCMRMBOJJFVNHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CSC(=N3)C4=NC=CN=C4)C=CC(=C2)F |
Origin of Product |
United States |
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